molecular formula C16H21N3O6 B1595153 H-Glu-Gly-Phe-OH CAS No. 42155-93-1

H-Glu-Gly-Phe-OH

Cat. No. B1595153
CAS RN: 42155-93-1
M. Wt: 351.35 g/mol
InChI Key: ZWQVYZXPYSYPJD-UHFFFAOYSA-N
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Description

H-Glu-Gly-Phe-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including drug development, neuroscience, and immunology. This peptide is a tetrapeptide with the amino acid sequence of glutamic acid (Glu), glycine (Gly), phenylalanine (Phe), and ornithine (OH).

Scientific Research Applications

Hydrogel Formation for Biomedical Applications

H-Glu-Gly-Phe-OH: has been identified as a key component in the formation of self-assembling dipeptide hydrogels . These hydrogels are highly valued in the biomedical field for their biocompatibility and ability to mimic natural tissue structures. They can be used in various applications such as drug delivery systems , where they can provide controlled release of therapeutic agents, and in tissue engineering , where they serve as scaffolds for cell growth and regeneration.

Antioxidant Peptide Screening and Evaluation

The tripeptide is also involved in the screening and evaluation of antioxidant peptides . Antioxidant peptides play a crucial role in food science , pharmaceuticals , and the cosmetics industry . They are studied for their potential to protect against oxidative stress and related diseases. The screening process identifies peptides with high antioxidant activity, which can then be further evaluated for their therapeutic potential.

Supramolecular Chemistry

In the realm of supramolecular chemistry , H-Glu-Gly-Phe-OH contributes to the study of peptide self-assembly processes . This research is fundamental for understanding the formation of complex structures from simple building blocks and has implications for the design of new materials with specific properties, such as self-healing materials or responsive surfaces .

Drug Carrier Development

The compound’s ability to form hydrogels makes it a candidate for developing drug carriers . These carriers can encapsulate drugs and protect them from degradation, ensuring that they reach their target sites within the body effectively. This application is particularly relevant for drugs that are sensitive to the harsh conditions of the gastrointestinal tract or require targeted delivery to specific tissues.

Molecular Mechanism Research

Research into the molecular mechanisms of H-Glu-Gly-Phe-OH can elucidate its role in various biological processes . Understanding these mechanisms is essential for developing new therapeutic strategies and for the design of peptides that can modulate specific cellular pathways.

Cosmetic Industry Applications

The tripeptide’s properties are being explored for use in the cosmetic industry . Its potential antioxidant activity could be harnessed in skincare products to protect the skin from environmental damage and improve overall skin health.

Protein Engineering

H-Glu-Gly-Phe-OH: may also be used in protein engineering to study the conformational behavior of peptides and proteins . This research can lead to the development of new proteins with desired properties for industrial or medical applications.

Development of Biocompatible Materials

Finally, the compound’s role in the formation of biocompatible materials is a significant area of research . These materials have applications in medical devices and implants, offering compatibility with biological tissues and reducing the risk of adverse reactions.

properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(1S)-1-carboxy-2-phenylethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c17-11(6-7-14(21)22)15(23)18-9-13(20)19-12(16(24)25)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQVYZXPYSYPJD-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-Gly-Phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of H-Glu-Gly-Phe-OH?

A1: H-Glu-Gly-Phe-OH has the molecular formula C15H21N3O7 and a molecular weight of 351.35 g/mol.

Q2: Are there any characteristic spectroscopic features of this tripeptide?

A2: While a specific spectroscopic study focusing solely on H-Glu-Gly-Phe-OH isn't available in the provided research, related studies utilize techniques like mass spectrometry [1, 3] and nuclear magnetic resonance (NMR) [14] to analyze similar peptides. These techniques are valuable for identifying fragmentation patterns, confirming peptide synthesis, and investigating conformational properties.

Q3: How do structural modifications to the peptide sequence impact its activity?

A3: Research indicates that even slight changes in amino acid sequence within peptides can significantly alter their biological activity. For example, replacing Gly with D-Ala in the opioid peptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu significantly changes its conformational preferences and potentially its activity [8, 11]. Additionally, changing the position of Lys and Glu in cyclic peptide analogs affects their opioid activity [3].

Q4: Can the stability of H-Glu-Gly-Phe-OH be enhanced through specific formulation strategies?

A4: While the provided research doesn't focus on H-Glu-Gly-Phe-OH formulation, general peptide formulation strategies often involve lyophilization, the use of stabilizing excipients, or encapsulation techniques [17]. These approaches aim to minimize degradation, improve solubility, and enhance the peptide's shelf life.

Q5: Does H-Glu-Gly-Phe-OH possess any known biological activity?

A5: While specific bioactivity data for H-Glu-Gly-Phe-OH is not directly addressed in the research provided, related studies indicate its potential relevance in various biological contexts. For instance, H-Glu-Gly-Phe-OH is structurally similar to peptides known to interact with enzymes like pepsin [18] and influence processes such as leucocyte migration [6]. These studies suggest a potential, albeit unexplored, bioactivity for this tripeptide.

Q6: What insights do we have into the fragmentation pathways of peptides containing Glu residues?

A6: Mass spectrometry studies reveal distinct fragmentation patterns for peptides containing Glu. Protonated dipeptides containing Glu primarily eliminate H2O and H-Xxx-OH plus CO, producing the glutamic acid immonium ion with a mass-to-charge ratio (m/z) of 102 [1]. These fragmentation patterns are valuable for identifying and characterizing Glu-containing peptides.

Q7: Can computational chemistry be used to predict the properties and interactions of peptides like H-Glu-Gly-Phe-OH?

A7: Absolutely. Computational tools like conformational analysis and quantitative structure-activity relationship (QSAR) models are crucial for understanding peptide behavior [8, 11, 12]. These methods help predict how different peptide sequences fold, interact with targets, and potentially exhibit specific biological activities.

Q8: What future research avenues are relevant to fully understanding H-Glu-Gly-Phe-OH?

A8: Investigating its interactions with potential biological targets (e.g., enzymes, receptors) is crucial. Additionally, exploring its stability, degradation pathways, and potential formulation strategies would be beneficial. Further research using advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, is essential for comprehensive characterization.

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